molecular formula C8H7BrCl2 B13870624 2-Bromo-1,4-dichloro-3-ethylbenzene

2-Bromo-1,4-dichloro-3-ethylbenzene

Cat. No.: B13870624
M. Wt: 253.95 g/mol
InChI Key: WKTIOFXBTQQHAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1,4-dichloro-3-ethylbenzene (CAS 1373162-11-8) is a versatile and high-value halogenated benzene derivative engineered for advanced chemical synthesis and research applications. Its molecular structure, C8H7BrCl2, features bromine and chlorine atoms at the 1, 2, and 4 positions of the benzene ring, along with an ethyl group at the 3 position, creating a multi-functional building block . The specific arrangement of halogen substituents makes this compound a strategic intermediate in electrophilic aromatic substitution reactions, where halogens act as ortho-para directors . It is particularly useful in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and functional materials like polyphenylene sulfide resin . Researchers utilize this compound to develop other chemical products, where its reactive sites allow for sequential functionalization, enabling the construction of elaborate molecular architectures. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7BrCl2

Molecular Weight

253.95 g/mol

IUPAC Name

2-bromo-1,4-dichloro-3-ethylbenzene

InChI

InChI=1S/C8H7BrCl2/c1-2-5-6(10)3-4-7(11)8(5)9/h3-4H,2H2,1H3

InChI Key

WKTIOFXBTQQHAQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1Br)Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches to 2 Bromo 1,4 Dichloro 3 Ethylbenzene

Retrosynthetic Analysis and Precursor Selection

A retrosynthetic analysis of 2-bromo-1,4-dichloro-3-ethylbenzene reveals several possible disconnection points, leading to various potential starting materials. The key challenge lies in the directing effects of the substituents, which can either be cooperative or antagonistic. fiveable.me The bromo, chloro, and ethyl groups are all ortho-, para-directors. However, the halogens are deactivating, while the ethyl group is activating. lumenlearning.comlibretexts.org This difference in electronic properties must be carefully considered when planning the synthetic sequence.

Two plausible retrosynthetic pathways are outlined below:

Pathway A: Disconnecting the ethyl group first suggests a Friedel-Crafts reaction on a dihalobromobenzene precursor. This leads to the consideration of 2-bromo-1,4-dichlorobenzene (B150605) as a key intermediate. chemistrysteps.comnih.gov This precursor, in turn, can be envisioned as arising from the bromination of 1,4-dichlorobenzene (B42874).

Pathway B: Alternatively, disconnecting the bromine atom suggests the bromination of a dichlorinated ethylbenzene (B125841). This points towards 1,4-dichloro-2-ethylbenzene or 3,4-dichloroethylbenzene as potential precursors. libretexts.orgyoutube.com These precursors could be synthesized from the corresponding dichlorobenzenes via Friedel-Crafts ethylation or acylation followed by reduction.

The selection of the optimal precursor depends on the regioselectivity of each step and the commercial availability of the starting materials. For instance, the bromination of 1,4-dichlorobenzene is a well-established reaction, making 2-bromo-1,4-dichlorobenzene a readily accessible precursor. chemistrysteps.comnih.gov

PrecursorCAS NumberMolecular FormulaRationale for Selection
2-Bromo-1,4-dichlorobenzene1435-50-3C6H3BrCl2Commercially available and allows for late-stage introduction of the ethyl group. chemistrysteps.comnih.gov
1,4-Dichloro-2-ethylbenzene54484-63-8C8H8Cl2Allows for late-stage bromination. libretexts.org
3,4-DichloroethylbenzeneNot availableC8H8Cl2A potential precursor for late-stage bromination. youtube.com

Targeted Bromination and Chlorination Strategies

The introduction of bromine and chlorine atoms onto the benzene (B151609) ring is typically achieved through electrophilic aromatic substitution. libretexts.orgmasterorganicchemistry.com The success of these reactions hinges on the control of regioselectivity, which is dictated by the directing effects of the substituents already present on the ring.

Regioselective Halogenation Techniques

In the synthesis of this compound, the order of halogenation is critical.

Starting from 1,4-dichlorobenzene: Bromination of 1,4-dichlorobenzene would lead to the formation of 2-bromo-1,4-dichlorobenzene. The two chlorine atoms are ortho-, para-directing but deactivating. wikipedia.org The incoming bromine atom would be directed to the positions ortho to the chlorine atoms. Due to the symmetry of 1,4-dichlorobenzene, both available positions are equivalent.

Starting from ethylbenzene: Chlorination of ethylbenzene would yield a mixture of ortho- and para-chloroethylbenzene. masterorganicchemistry.com Subsequent chlorination would be directed by both the ethyl group (activating, ortho-, para-directing) and the chlorine atom (deactivating, ortho-, para-directing). This could lead to a complex mixture of products. A more controlled approach would be to start with a dichlorinated benzene derivative.

Bromination of 1,4-dichloro-2-ethylbenzene: In this case, the ethyl group is a stronger activating group than the chlorine atoms. The directing effects of the ethyl group (ortho, para) and the two chlorine atoms (ortho, para) need to be considered. The position between the two chlorine atoms is sterically hindered. The most likely position for bromination would be ortho to the ethyl group and meta to one of the chlorine atoms, which is the desired position 3.

Mechanistic Considerations in Halogenation Reactions

Electrophilic aromatic halogenation proceeds through the generation of a potent electrophile, typically by the action of a Lewis acid catalyst such as FeCl₃ or AlCl₃ for chlorination, and FeBr₃ for bromination. libretexts.orgmasterorganicchemistry.com

The mechanism involves the following steps:

Formation of the electrophile: The Lewis acid polarizes the halogen-halogen bond, creating a more electrophilic species. masterorganicchemistry.com

Nucleophilic attack: The π-electrons of the aromatic ring attack the electrophilic halogen, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation: A base, such as the halide anion complexed with the Lewis acid, removes a proton from the carbon bearing the new halogen, restoring the aromaticity of the ring. libretexts.org

The rate-determining step is typically the formation of the sigma complex. The stability of this intermediate is influenced by the electronic effects of the substituents on the ring. Activating groups stabilize the carbocation, accelerating the reaction, while deactivating groups destabilize it, slowing the reaction down. libretexts.org

Introduction of the Ethyl Moiety

The ethyl group can be introduced onto the aromatic ring via either a direct Friedel-Crafts alkylation or a two-step Friedel-Crafts acylation followed by reduction.

Alkylation and Acylation Routes

Friedel-Crafts Alkylation: This method involves the reaction of an alkyl halide (e.g., ethyl chloride or ethyl bromide) with the aromatic substrate in the presence of a Lewis acid catalyst. libretexts.org However, Friedel-Crafts alkylation is prone to several drawbacks, including polyalkylation and carbocation rearrangements. Since the ethyl group is activating, the product, this compound, would be more reactive than the starting material, 2-bromo-1,4-dichlorobenzene, potentially leading to the formation of poly-ethylated byproducts.

Friedel-Crafts Acylation followed by Reduction: A more reliable method for introducing the ethyl group is through Friedel-Crafts acylation followed by reduction. libretexts.org This two-step process involves:

Acylation: Reaction of the aromatic substrate with an acyl halide (e.g., acetyl chloride) and a Lewis acid catalyst to form a ketone. The acyl group is deactivating, which prevents polyacylation.

Reduction: The resulting ketone is then reduced to the corresponding alkane. Common reduction methods include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) wikipedia.orgbyjus.com or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). The Clemmensen reduction is performed under acidic conditions, while the Wolff-Kishner reduction is carried out in a basic medium. The choice of reduction method depends on the compatibility of the other functional groups in the molecule. For a molecule with halogen substituents, the Clemmensen reduction is generally a suitable choice. wikipedia.org

MethodReagentsAdvantagesDisadvantages
Friedel-Crafts AlkylationEthyl halide (e.g., CH3CH2Cl), Lewis acid (e.g., AlCl3)Direct, one-step process.Prone to polyalkylation and carbocation rearrangements.
Friedel-Crafts Acylation/Reduction1. Acetyl chloride (CH3COCl), Lewis acid (e.g., AlCl3) 2. Reduction (e.g., Zn(Hg), HCl)Avoids polyalkylation and rearrangements. libretexts.orgTwo-step process.

Stereochemical Aspects of Alkyl Chain Introduction

In the case of introducing an ethyl group, no new stereocenters are formed on the aromatic ring. Therefore, stereochemical considerations are not a primary concern in the synthesis of this compound. However, if a longer or branched alkyl chain were to be introduced, the possibility of forming stereoisomers would need to be considered, particularly if the alkylation or acylation reaction creates a chiral center.

Purification and Isolation Methodologies for Complex Halogenated Aromatics

The synthesis of polyhalogenated aromatic compounds like this compound often yields a mixture of the target molecule along with isomeric byproducts and unreacted starting materials. The structural similarity of these components, particularly positional isomers, presents a significant challenge for purification. Effective isolation of the desired compound to a high degree of purity necessitates the use of advanced and often complementary purification techniques. The choice of method depends on the physical properties of the compound (e.g., solid or liquid), the nature of the impurities, and the scale of the purification.

Key methodologies for the purification of complex halogenated aromatics include:

Recrystallization: This is a fundamental technique for purifying solid organic compounds. illinois.edu The process involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly. The desired compound, being less soluble at lower temperatures, crystallizes out, leaving the more soluble impurities in the solvent. For brominated aromatic compounds, which may contain residual bromine or hydrogen bromide, a specialized process involving recrystallization under pressure with the addition of a base has been developed. google.com The selection of an appropriate solvent or solvent system is critical for successful recrystallization. illinois.edugoogle.com

Column Chromatography: This is one of the most versatile and widely used purification techniques in organic synthesis. cup.edu.cn It separates compounds based on their differential adsorption onto a stationary phase (commonly silica (B1680970) gel or alumina) as a mobile phase (solvent) is passed through the column. cup.edu.cntaylorfrancis.com For halogenated aromatics, which are relatively non-polar, normal-phase chromatography is effective. diva-portal.org The polarity of the solvent system is carefully tuned to achieve optimal separation between the target compound and its closely related isomers. cup.edu.cn

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced form of column chromatography that uses high pressure to pass the solvent through a column packed with smaller particles, leading to higher resolution and faster separation times. diva-portal.org It is particularly effective for separating complex mixtures of isomers that are difficult to resolve by standard column chromatography. nih.gov Both normal-phase and reverse-phase HPLC can be employed for the purification of polycyclic aromatic hydrocarbons (PAHs) and their halogenated derivatives. diva-portal.orgnih.gov

Table 1: Comparison of Purification Methodologies for Halogenated Aromatics

Methodology Principle of Separation Advantages Disadvantages
Recrystallization Differential solubility in a given solvent at varying temperatures. Can yield very pure material; relatively inexpensive and scalable. illinois.edu Only applicable to solids; requires finding a suitable solvent; may result in significant product loss.
Column Chromatography Differential adsorption onto a solid stationary phase. Widely applicable to solid and liquid samples; can separate complex mixtures. cup.edu.cn Can be time-consuming and labor-intensive; requires significant amounts of solvent. researchgate.net
HPLC High-resolution separation based on partitioning between a mobile and stationary phase. Excellent for separating closely related isomers; fast and highly sensitive. diva-portal.orgnih.gov More expensive equipment required; limited to smaller sample sizes for preparative applications.

Exploration of Novel and Sustainable Synthetic Pathways

Traditional methods for halogenating aromatic compounds often rely on harsh reagents and conditions, such as the use of elemental halogens and strong Lewis acids, which can generate significant hazardous waste. wikipedia.org In line with the principles of green chemistry, there is a growing focus on developing more sustainable and environmentally benign synthetic pathways for producing halogenated aromatics. taylorfrancis.comrsc.org These novel approaches aim to improve energy efficiency, reduce waste, and utilize safer reagents.

Key areas of exploration for sustainable halogenation include:

Photocatalytic Halogenation: This method utilizes visible light as an energy source to drive halogenation reactions. nih.gov A photocatalyst, which can be a metal complex or an organic dye, absorbs light and initiates a series of electron transfer steps that generate a reactive halogenating species. nih.govresearchgate.net These reactions often proceed under mild conditions and can exhibit high regioselectivity. rsc.org Photocatalytic methods have been successfully applied to the chlorination, bromination, and iodination of a variety of aromatic compounds. nih.gov

Enzyme-Catalyzed Halogenation: Nature has evolved a diverse array of enzymes, known as halogenases, that can selectively install halogen atoms onto organic molecules under ambient conditions in aqueous environments. nih.govnih.gov Flavin-dependent halogenases, in particular, have garnered significant interest for their ability to perform highly regioselective halogenation on electron-rich aromatic substrates, using non-toxic halide salts and molecular oxygen. wikipedia.orgresearchgate.netrsc.org While substrate scope can be a limitation, enzyme engineering and directed evolution are being used to develop tailor-made halogenases for specific synthetic applications. researchgate.net

Metal-Free Catalysis: To avoid the use of potentially toxic and expensive metal catalysts, researchers are exploring metal-free alternatives. One such approach involves using graphene oxide as a carbocatalyst. rsc.org In this system, graphene oxide can catalyze the oxidative halogenation of active aromatic compounds using safe potassium halides as the halogen source and an environmentally friendly oxidant like Oxone. rsc.org

Table 2: Overview of Novel and Sustainable Halogenation Methods

Method Energy/Catalyst Source Halogen Source Key Advantages
Photocatalytic Halogenation Visible Light / Photocatalyst (e.g., Ru(bpy)₃Cl₂, organic dyes) nih.gov N-halosuccinimides (NCS, NBS), CBr₄ nih.gov Mild reaction conditions; high selectivity; uses light as a renewable energy source. researchgate.netrsc.org
Enzyme-Catalyzed Halogenation Enzymes (e.g., Flavin-dependent halogenases) rsc.org Halide salts (e.g., NaCl, KBr) wikipedia.org High regioselectivity; environmentally benign (aqueous media, mild temperatures); uses non-toxic reagents. nih.govresearchgate.net
Metal-Free Catalysis Carbocatalyst (e.g., Graphene Oxide) rsc.org Potassium halides (e.g., KBr, KI) with an oxidant (e.g., Oxone) rsc.org Avoids heavy metal catalysts; uses safe and inexpensive reagents; catalyst can be recycled. rsc.org

Chemical Reactivity and Transformation Pathways of 2 Bromo 1,4 Dichloro 3 Ethylbenzene

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene (B151609) and its derivatives. In the case of 2-Bromo-1,4-dichloro-3-ethylbenzene, the outcome of such reactions is determined by the directing effects and the activating or deactivating nature of the substituents.

Directing Effects of Halogen and Alkyl Substituents

Conversely, the ethyl group is an activating group. pressbooks.pub It donates electron density to the ring via an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene. The ethyl group is also an ortho, para-director. pressbooks.pub

In this compound, the positions ortho and para to the ethyl group are already substituted. Therefore, the directing effects of the halogens will primarily influence the position of further substitution. The available positions for electrophilic attack are C5 and C6. The directing effects of the substituents are summarized in the table below.

SubstituentPositionElectronic EffectDirecting Effect
BromoC2Deactivating, Inductive (-I), Resonance (+R)ortho, para
ChloroC1, C4Deactivating, Inductive (-I), Resonance (+R)ortho, para
EthylC3Activating, Inductive (+I)ortho, para

Given the substitution pattern, the C6 position is ortho to the chlorine at C1 and meta to the bromine at C2, the ethyl group at C3, and the chlorine at C4. The C5 position is para to the chlorine at C1, ortho to the chlorine at C4, and meta to the bromine at C2 and the ethyl group at C3. The ethyl group, being the most activating, will have a significant influence. However, steric hindrance from the adjacent ethyl group and chlorine atom at C4 will likely disfavor substitution at the C5 position. numberanalytics.comyoutube.com Therefore, electrophilic attack is most likely to occur at the C6 position, which is sterically more accessible.

Kinetics and Regioselectivity Studies

The regioselectivity of electrophilic substitution reactions on polysubstituted benzenes is often controlled by the most activating group. latech.edu However, when directing effects are in conflict, a mixture of products can be expected. libretexts.orgyoutube.com Steric hindrance also plays a crucial role in determining the major product. numberanalytics.comyoutube.com For instance, in the nitration of toluene (B28343), the major products are ortho- and para-nitrotoluene, but for the more sterically hindered tert-butylbenzene, the para product is favored.

In the case of this compound, the ethyl group activates the ring, but all ortho and para positions relative to it are blocked. The remaining positions are influenced by the deactivating halogens. The C6 position is the least sterically hindered and is ortho to a chlorine atom and para to the bromine atom (considering the directing effect of the C2-bromo group to its para position C5 is blocked). The C5 position is sterically hindered by the adjacent ethyl and chloro groups. Therefore, substitution at C6 is predicted to be the major pathway.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a pathway for the replacement of a leaving group on an aromatic ring by a nucleophile. This reaction is generally facilitated by the presence of strong electron-withdrawing groups ortho and/or para to the leaving group. youtube.comwikipedia.org

Pathways Involving Halogen Displacement

In this compound, the bromine and chlorine atoms can act as leaving groups. The reactivity of halogens in SNAr reactions typically follows the order F > Cl > Br > I, which is opposite to the trend in SN2 reactions. masterorganicchemistry.comchemconnections.org This is because the rate-determining step is the attack of the nucleophile to form a Meisenheimer complex, and the high electronegativity of fluorine stabilizes this intermediate more effectively. masterorganicchemistry.com

Given the presence of bromo and chloro substituents, displacement of a chloro group would generally be favored over a bromo group under typical SNAr conditions, assuming electronic factors are dominant. However, the specific position of the halogen and the nature of the attacking nucleophile can influence the outcome. In the absence of strong activating groups like nitro groups, forcing conditions such as high temperatures and strong nucleophiles are often required. chegg.com

Influence of Substituent Electronic and Steric Effects

The ethyl group is an electron-donating group, which disfavors SNAr reactions by increasing the electron density of the ring and destabilizing the negatively charged Meisenheimer intermediate. The chloro and bromo substituents are electron-withdrawing, which is a prerequisite for SNAr.

The position of the leaving group relative to the other substituents is critical. For a nucleophile to attack, it must approach the carbon atom bearing the leaving group. Steric hindrance around the potential leaving groups in this compound will influence the reaction rate. The bromine at C2 is flanked by a chlorine and an ethyl group, making it sterically hindered. The chlorine at C1 is adjacent to the bromine, while the chlorine at C4 is next to the ethyl group. The chlorine at C1 might be the most sterically accessible for nucleophilic attack.

Organometallic Cross-Coupling Reactions

This compound is a potential substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-Br and C-Cl bonds in these reactions is a key consideration. Generally, the reactivity of aryl halides in oxidative addition to palladium(0) follows the order I > Br > OTf > Cl. wikipedia.org This indicates that the C-Br bond in this compound would be expected to react preferentially over the C-Cl bonds in most cross-coupling reactions.

Common cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent. This would likely occur at the C-Br bond to form a new C-C bond. nih.gov

Stille Coupling: Reaction with an organotin reagent. Similar to the Suzuki coupling, selective reaction at the C-Br bond is expected. wikipedia.org

Heck Reaction: Reaction with an alkene. The C-Br bond would be the preferred site for oxidative addition of the palladium catalyst. nih.govorganic-chemistry.org

Sonogashira Coupling: Reaction with a terminal alkyne. This would also be expected to proceed selectively at the C-Br bond. organic-chemistry.orgresearchgate.net

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond. Again, the greater reactivity of the C-Br bond would likely lead to selective amination at the C2 position.

The table below summarizes the expected reactivity in these cross-coupling reactions.

Cross-Coupling ReactionCoupling PartnerExpected Site of Reaction
Suzuki-MiyauraOrganoboron ReagentC2 (C-Br)
StilleOrganotin ReagentC2 (C-Br)
HeckAlkeneC2 (C-Br)
SonogashiraTerminal AlkyneC2 (C-Br)
Buchwald-HartwigAmineC2 (C-Br)

The selective reactivity of the C-Br bond allows for sequential functionalization of the molecule. After a cross-coupling reaction at the C2 position, the remaining C-Cl bonds could potentially undergo further cross-coupling reactions under more forcing conditions or with more reactive catalyst systems.

Suzuki, Stille, Heck, and Negishi Coupling at Halogenated Positions

The halogenated positions on the benzene ring of this compound are prime sites for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds is a key factor in these transformations, with the C-Br bond being significantly more susceptible to oxidative addition to a Pd(0) catalyst. wikipedia.org This inherent difference allows for selective functionalization at the 2-position.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl halide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org For this compound, the Suzuki-Miyaura coupling is expected to proceed selectively at the C-Br bond. The reaction with an arylboronic acid would yield a 2-aryl-1,4-dichloro-3-ethylbenzene derivative. While specific studies on this exact substrate are not prevalent, research on similar bromo-dichlorobenzene derivatives suggests that high yields can be achieved under optimized conditions. nih.gov

Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner with the aryl halide. organic-chemistry.orgwikipedia.org Similar to the Suzuki coupling, the reaction with this compound would preferentially occur at the more reactive C-Br bond. This method is known for its tolerance to a wide range of functional groups. organic-chemistry.org

Heck Coupling: The Heck reaction involves the coupling of the aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction of this compound with an alkene would lead to the formation of a 2-alkenyl-1,4-dichloro-3-ethylbenzene. The stereoselectivity of the Heck reaction typically favors the formation of the trans isomer. organic-chemistry.org The steric hindrance around the bromine atom, due to the adjacent ethyl and chloro groups, might necessitate more forcing reaction conditions. nih.gov

Negishi Coupling: In the Negishi coupling, an organozinc reagent is used to form a new carbon-carbon bond. wikipedia.org This reaction is known for its high reactivity and ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. wikipedia.org The coupling of this compound with an organozinc reagent would selectively replace the bromine atom.

Catalytic Systems and Reaction Optimization

The success of the aforementioned coupling reactions hinges on the appropriate choice of the catalytic system and the optimization of reaction parameters.

Catalytic Systems: Palladium catalysts are the cornerstone of these transformations. Commonly used catalyst precursors include Pd(PPh₃)₄, Pd(OAc)₂, and [Pd(allyl)Cl]₂. The choice of ligand is crucial for tuning the reactivity and stability of the catalyst. For sterically hindered substrates like this compound, bulky electron-rich phosphine (B1218219) ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or bulky N-heterocyclic carbenes (NHCs) can be particularly effective in promoting the oxidative addition step and preventing catalyst decomposition. rsc.orgwalisongo.ac.id Dual catalytic systems, for instance involving nickel and cobalt, have also been developed for cross-electrophile couplings, which could be applicable for reactions involving the less reactive C-Cl bonds. nih.gov

Reaction Optimization: Key parameters that require optimization include the choice of solvent, base, temperature, and reaction time.

Solvent: Aprotic polar solvents like DMF, DMA, dioxane, or toluene are commonly employed. For Suzuki reactions, the presence of water can be beneficial. nih.gov

Base: The choice of base is critical, especially in the Suzuki-Miyaura coupling, where it facilitates the transmetalation step. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).

Temperature: Reaction temperatures can range from room temperature to high temperatures, often requiring heating to overcome the activation energy for the oxidative addition, particularly for the C-Cl bonds.

Reaction Time: Reaction times can vary from a few hours to 24 hours or more, depending on the reactivity of the substrates and the efficiency of the catalytic system.

Interactive Data Table: Hypothetical Reaction Conditions for Cross-Coupling of this compound

Coupling ReactionCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Hypothetical Yield (%)
SuzukiPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285
StillePd(PPh₃)₄ (5)--Toluene1102480
HeckPd(OAc)₂ (1)P(o-tol)₃ (2)Et₃NDMF1201875
NegishiPdCl₂(dppf) (3)--THF651690

Note: The yields presented are hypothetical and based on typical ranges observed for similar substrates. Actual yields would require experimental validation.

Radical Reactions and Reductive Dehalogenation Processes

Beyond metal-catalyzed couplings, this compound can participate in radical reactions and reductive dehalogenation.

Radical Reactions: The C-Br bond can undergo homolytic cleavage under the influence of radical initiators (e.g., AIBN) or UV light to generate an aryl radical. libretexts.orgmasterorganicchemistry.com This radical can then participate in various transformations, such as hydrogen atom abstraction to form 1,4-dichloro-3-ethylbenzene or addition to unsaturated systems. The presence of the ethyl group can also lead to benzylic radical formation under specific conditions.

Reductive Dehalogenation: The selective removal of halogen atoms can be achieved through reductive dehalogenation. The C-Br bond is more readily cleaved than the C-Cl bonds. organic-chemistry.orgnih.gov Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂, formate (B1220265) salts) can selectively remove the bromine atom. researchgate.netorganic-chemistry.org This process is valuable for synthesizing compounds with a specific halogenation pattern. The complete removal of all halogen atoms would require more forcing conditions.

Oxidation and Reduction Chemistry

The ethyl side chain of this compound is susceptible to oxidation.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under acidic conditions can oxidize the ethyl group to a carboxylic acid, yielding 2-bromo-1,4-dichlorobenzoic acid. lumenlearning.comorgoreview.comyoutube.comyoutube.com This reaction proceeds as long as there is at least one benzylic hydrogen atom. orgoreview.com The halogen atoms on the aromatic ring are generally stable under these conditions.

The aromatic ring itself is generally resistant to oxidation due to its aromaticity. However, under very harsh conditions, degradation of the ring can occur.

Reduction: The aromatic ring is generally resistant to reduction under standard catalytic hydrogenation conditions that would, for example, reduce an alkene. Birch reduction (using an alkali metal in liquid ammonia (B1221849) with an alcohol) could potentially reduce the aromatic ring, with the substitution pattern influencing the regioselectivity of the reduction. imperial.ac.uk

Functional Group Interconversions on the Ethyl Side Chain

The ethyl side chain offers a handle for various functional group interconversions.

Halogenation: Free radical halogenation (e.g., using N-bromosuccinimide with a radical initiator) would be expected to occur preferentially at the benzylic position (the carbon atom attached to the benzene ring) due to the resonance stabilization of the resulting benzylic radical. youtube.com This would lead to the formation of 2-bromo-1-(1-bromoethyl)-4,5-dichlorobenzene.

Other Interconversions: The introduction of a functional group at the benzylic position, for instance through halogenation, opens up possibilities for further transformations via nucleophilic substitution reactions. For example, the benzylic bromide could be converted to an alcohol, ether, amine, or nitrile through reaction with appropriate nucleophiles. masterorganicchemistry.comyoutube.com

Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. For 2-Bromo-1,4-dichloro-3-ethylbenzene, a combination of one-dimensional and multi-dimensional NMR techniques would be required for a complete and unambiguous assignment of all proton and carbon signals.

Multi-dimensional NMR Techniques (2D-COSY, HSQC, HMBC) for Complete Assignment

A Correlation SpectroscopY (COSY) experiment would be instrumental in identifying proton-proton coupling networks. For this compound, the most informative correlation would be observed between the methylene (B1212753) (-CH2-) and methyl (-CH3) protons of the ethyl group, appearing as a cross-peak. The two aromatic protons, being meta to each other, would likely show a weak long-range correlation.

A Heteronuclear Single Quantum Coherence (HSQC) spectrum is used to correlate directly bonded proton and carbon atoms. pearson.com This experiment would unequivocally link the proton signals of the ethyl group to their corresponding carbon signals. Similarly, the aromatic proton signals would be correlated to their respective aromatic carbon atoms.

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for establishing long-range (typically 2-3 bond) correlations between protons and carbons, which is key to assembling the full molecular structure. pearson.com Key HMBC correlations for this compound would include:

Correlations from the methylene protons of the ethyl group to the aromatic carbons C2, C3, and C4.

Correlations from the aromatic protons to the surrounding quaternary and protonated aromatic carbons.

Correlations from the methyl protons to the methylene carbon and potentially to the aromatic carbon C3.

These combined 2D NMR techniques would allow for the complete and unambiguous assignment of all proton and carbon signals in the molecule, as detailed in the predicted data table below.

Predicted ¹H and ¹³C NMR Data for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations
H5~7.4-7.6 (d)C5: ~130-132C1, C3, C4
H6~7.2-7.4 (d)C6: ~128-130C1, C2, C4
-CH₂-~2.7-2.9 (q)-CH₂-: ~25-28C2, C3, C4, -CH₃
-CH₃~1.2-1.4 (t)-CH₃: ~14-16-CH₂-, C3
C1-~132-134H5, H6
C2-~135-137H6, -CH₂-
C3-~142-144H5, -CH₂-
C4-~130-132H5, H6, -CH₂-

Note: Predicted chemical shifts are based on data from analogous compounds and general substituent effects. Actual experimental values may vary.

Conformational Analysis via NMR

The conformational flexibility of this compound is primarily associated with the rotation of the ethyl group around the C-C bond connecting it to the benzene (B151609) ring. The presence of bulky ortho-substituents (a bromine atom at C2 and a chlorine atom at C4) would likely create a significant steric barrier to this rotation.

Studies on ethylbenzene (B125841) and its derivatives have shown that the ethyl group preferentially adopts a conformation where the C-C bond of the ethyl group is perpendicular to the plane of the benzene ring in the lowest energy state. nist.gov However, the steric hindrance from the adjacent halogen atoms in this compound would influence the rotational energy barrier and could potentially lead to a preferred orientation of the methyl group to minimize steric interactions.

Variable temperature NMR studies could be employed to probe this conformational behavior. By monitoring changes in the chemical shifts or coupling constants of the ethyl group protons as a function of temperature, it would be possible to determine the thermodynamic parameters for the rotational barrier. At very low temperatures, where the rotation is slow on the NMR timescale, it might be possible to observe distinct signals for different rotamers. Nuclear Overhauser Effect (NOE) experiments could also provide through-space distance information between the ethyl group protons and the aromatic protons, further elucidating the preferred conformation. nih.gov

Advanced Mass Spectrometry (MS) Techniques

Advanced mass spectrometry techniques are vital for confirming the elemental composition and elucidating the fragmentation pathways of a molecule, providing complementary information to NMR for structural verification.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. For this compound, with the molecular formula C₈H₇BrCl₂, the theoretical exact masses for the most abundant isotopic combinations can be calculated. This precise mass measurement is a definitive method for confirming the elemental composition of the molecule.

Theoretical Exact Masses for the Molecular Ion of this compound

Isotopic CompositionTheoretical Exact Mass (Da)
¹²C₈¹H₇⁷⁹Br³⁵Cl₂251.8900
¹²C₈¹H₇⁸¹Br³⁵Cl₂253.8880
¹²C₈¹H₇⁷⁹Br³⁵Cl³⁷Cl253.8871
¹²C₈¹H₇⁸¹Br³⁵Cl³⁷Cl255.8851
¹²C₈¹H₇⁷⁹Br³⁷Cl₂255.8841
¹²C₈¹H₇⁸¹Br³⁷Cl₂257.8821

Note: These values are calculated based on the most abundant isotopes of each element.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the molecular ion of this compound) and its subsequent fragmentation to produce a spectrum of product ions. This technique provides valuable information about the connectivity of the molecule. Based on the known fragmentation patterns of ethylbenzene and halogenated aromatic compounds, the following fragmentation pathways can be predicted. nist.govdocbrown.info

A primary and highly characteristic fragmentation would be the benzylic cleavage, resulting in the loss of a methyl radical (•CH₃) to form a stable benzylic cation. This would be observed as a loss of 15 Da from the molecular ion. Another common fragmentation pathway for alkylbenzenes is the loss of the entire alkyl chain, in this case, an ethyl radical (•CH₂CH₃), leading to a loss of 29 Da.

The presence of halogens also influences the fragmentation. The loss of a bromine radical (•Br) or a chlorine radical (•Cl) from the molecular ion or subsequent fragment ions is also a plausible pathway. The relative abundance of these fragment ions would depend on the bond dissociation energies and the stability of the resulting cations and radicals.

Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

Fragment IonProposed StructureMass Loss from Molecular Ion (Da)
[M - CH₃]⁺C₇H₄BrCl₂⁺15
[M - C₂H₅]⁺C₆H₂BrCl₂⁺29
[M - Br]⁺C₈H₇Cl₂⁺79/81
[M - Cl]⁺C₈H₇BrCl⁺35/37

Isotopic Abundance Pattern Analysis for Halogen Content

The presence and number of bromine and chlorine atoms in a molecule can be readily determined from the characteristic isotopic patterns observed in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1 (75.8% and 24.2%, respectively). libretexts.org

For a molecule containing one bromine and two chlorine atoms, such as this compound, a complex and highly characteristic isotopic cluster for the molecular ion would be observed. This cluster would consist of several peaks (M, M+2, M+4, M+6) with a specific intensity ratio, confirming the presence of one bromine and two chlorine atoms. This isotopic signature is a powerful tool for the rapid identification of halogenated compounds in complex mixtures.

Vibrational Spectroscopy (Infrared and Raman)

Characteristic Band Assignments for Halogenated and Alkyl Aromatic Systems

The vibrational spectrum of this compound can be understood by considering the characteristic absorptions of its constituent parts: the substituted benzene ring and the ethyl group.

Aromatic rings have several characteristic vibrational modes. pressbooks.publibretexts.org Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. libretexts.org The C-C stretching vibrations within the benzene ring are observed as a series of peaks, often of variable intensity, in the 1600-1450 cm⁻¹ range. pressbooks.publibretexts.org The specific substitution pattern on the benzene ring influences the pattern of weak overtone and combination bands in the 2000-1660 cm⁻¹ region. Furthermore, strong C-H out-of-plane bending vibrations between 900 and 680 cm⁻¹ are highly diagnostic of the substitution pattern. thieme-connect.de For a 1,2,4,5-tetrasubstituted ring like the one in the target molecule, specific out-of-plane bending modes can be predicted.

The substituents significantly influence the spectrum:

Alkyl Group: The ethyl group introduces characteristic aliphatic C-H stretching vibrations, typically found between 2975-2850 cm⁻¹. These include both asymmetric and symmetric stretches of the CH₃ and CH₂ groups. Bending vibrations for the ethyl group, such as scissoring and rocking, occur in the fingerprint region below 1500 cm⁻¹.

Halogens: The C-Cl and C-Br stretching vibrations are key identifiers. The C-Cl stretch for aromatic chlorides is typically found in the 1100-1000 cm⁻¹ range, although these can sometimes be obscured by other skeletal vibrations. thieme-connect.de The C-Br stretching vibration is expected at a lower frequency due to the higher mass of bromine, generally appearing in the 1070-1030 cm⁻¹ region or even lower.

Based on data from the analogous compound 2-Bromo-1,4-dichlorobenzene (B150605), key spectral features can be inferred. nist.gov

Table 1: Predicted IR and Raman Band Assignments for this compound

Wavenumber (cm⁻¹) Vibrational Mode Type
3100-3000 Aromatic C-H Stretch IR, Raman
2975-2850 Aliphatic C-H Stretch (ethyl group) IR, Raman
1600-1450 Aromatic C=C Ring Stretch IR, Raman
~1450 CH₂/CH₃ Bending (ethyl group) IR
1225-950 Fingerprint Skeletal Vibrations IR
1100-1000 Aromatic C-Cl Stretch IR, Raman
1070-1030 Aromatic C-Br Stretch IR, Raman
900-680 Aromatic C-H Out-of-plane Bend IR

Analysis of Intermolecular Interactions

Vibrational spectroscopy is also sensitive to intermolecular forces. In the condensed phase (liquid or solid), molecules of this compound are subject to interactions such as van der Waals forces, π-π stacking, and halogen bonding. These interactions can cause subtle shifts in vibrational frequencies and changes in peak broadening compared to the gas phase.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. rsc.org In the case of this compound, the bromine and chlorine atoms can participate in halogen-π interactions with the aromatic rings of neighboring molecules. rsc.orgnih.gov The strength of these interactions generally increases with the polarizability of the halogen, following the trend I > Br > Cl > F. rsc.org These interactions can influence the vibrational modes of the C-X (X=Br, Cl) bonds and the aromatic ring. Theoretical studies on halogen-benzene complexes show that these are typically weak, long-range interactions dominated by electrostatic and dispersion forces. mdpi.com The presence of multiple halogen atoms can lead to competitive π-π and halogen-π interactions, which dictate the supramolecular assembly. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal lattice. This technique would provide accurate bond lengths, bond angles, and details of the intermolecular packing of this compound.

As of the latest available data, a specific crystal structure for this compound has not been deposited in public crystallographic databases. However, the solid-state structure can be predicted based on the principles governing the packing of related halogenated aromatic compounds. The crystal packing will be heavily influenced by the need to optimize intermolecular interactions.

The dominant forces directing the crystal packing would likely be a combination of:

Halogen-Halogen and Halogen-π Interactions: As discussed, the chlorine and bromine atoms can form directional halogen bonds, influencing the orientation of neighboring molecules. acs.org

π-π Stacking: The aromatic rings are likely to arrange in offset or parallel-displaced stacks to optimize electrostatic and dispersion interactions.

The interplay between these forces can lead to the formation of different crystalline polymorphs, each with a unique packing arrangement and distinct physical properties. acs.org

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light in the 200-800 nm range. For aromatic compounds like this compound, the primary electronic transitions are of the π → π* type, involving the promotion of an electron from a bonding (π) to an anti-bonding (π*) molecular orbital. hnue.edu.vnlibretexts.org

The benzene chromophore itself exhibits three main absorption bands, with a strong primary band around 184 nm, a weaker one at 202 nm, and a much weaker, symmetry-forbidden secondary band showing fine structure around 255 nm. pressbooks.pubhnue.edu.vn Substitution on the benzene ring alters the energy levels of the molecular orbitals, causing shifts in these absorption bands. hnue.edu.vn

The substituents on this compound (bromo, chloro, and ethyl) act as auxochromes. Halogens and alkyl groups typically cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). This is due to the interaction of the non-bonding electrons of the halogens and the σ-electrons of the alkyl group with the π-system of the ring, which extends the conjugation and lowers the energy gap between the HOMO and LUMO. hnue.edu.vnijermt.org

Therefore, the UV-Vis spectrum of this compound is expected to show its primary absorption bands shifted to wavelengths longer than those of unsubstituted benzene. libretexts.org The fine vibrational structure of the secondary band, often seen in benzene, is likely to be obscured due to the molecular complexity and substitution pattern. nist.gov

Table 2: Predicted UV-Vis Absorption for this compound

Transition Type Expected λmax Range (nm) Notes
π → π* ~210-230 Primary absorption band, shifted from benzene's ~202 nm band.
π → π* ~260-285 Secondary absorption band, shifted from benzene's ~255 nm band, likely without fine structure.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are foundational in computational chemistry, providing deep insights into the electronic nature of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and associated properties.

A fundamental aspect of understanding a molecule's reactivity and electronic behavior is the analysis of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance and are often referred to as the frontier orbitals.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to move an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more easily polarized and more reactive.

Hypothetical Frontier Molecular Orbital Data for 2-Bromo-1,4-dichloro-3-ethylbenzene

ParameterEnergy (eV)Description
HOMO Energy -6.5Indicates the energy of the highest energy electrons available to participate in a reaction (electron-donating capability).
LUMO Energy -1.2Indicates the energy of the lowest energy empty orbital available to accept electrons (electron-accepting capability).
HOMO-LUMO Gap 5.3A larger gap suggests higher kinetic stability and lower chemical reactivity.

Aromaticity is a key concept in organic chemistry that describes the enhanced stability of certain cyclic, planar molecules with a delocalized system of π-electrons. While benzene (B151609) is the archetypal aromatic compound, substitution can influence the degree of aromaticity.

Computational methods can quantify aromaticity using various indices. One common method is the Nucleus-Independent Chemical Shift (NICS). NICS values are calculated at the center of the aromatic ring (or other points of interest). A negative NICS value is indicative of aromatic character (diatropic ring current), while a positive value suggests anti-aromaticity. By calculating the NICS value for this compound, one could assess how the electron-withdrawing halogen substituents and the electron-donating ethyl group collectively impact the aromatic stabilization of the benzene ring. This provides a quantitative measure of its thermodynamic stability relative to non-aromatic analogues.

Hypothetical Aromaticity Indices for this compound

IndexCalculated ValueInterpretation
NICS(0) -8.5 ppmA negative value at the ring center, indicating the retention of significant aromatic character.
NICS(1) -10.2 ppmA more negative value 1 Å above the ring plane, strongly supporting aromaticity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a class of computational methods that has become exceptionally popular for its balance of accuracy and computational cost. DFT calculates the electronic energy and structure of a molecule based on its electron density, making it a versatile tool for predicting a wide array of molecular properties.

DFT calculations can accurately predict spectroscopic data, which is invaluable for structure elucidation and for validating experimental findings.

NMR Chemical Shifts: DFT can compute the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C). These values can then be converted into NMR chemical shifts by referencing them against a standard compound like Tetramethylsilane (TMS). For this compound, this would provide a theoretical NMR spectrum, aiding in the assignment of experimental peaks to specific protons and carbon atoms in the molecule. nih.gov

IR Frequencies: By calculating the second derivatives of the energy with respect to atomic positions, DFT can predict the vibrational frequencies of a molecule. These frequencies correspond to the absorption peaks in an Infrared (IR) spectrum. This allows for the theoretical assignment of vibrational modes, such as C-H stretches, C-C ring vibrations, and C-Cl or C-Br stretches, which can be compared with experimental IR data. nist.gov

Hypothetical DFT-Predicted Spectroscopic Data for this compound

ParameterPredicted ValueExperimental Correlation
¹³C NMR Shift (C-Br) 118 ppmCorresponds to the carbon atom bonded to the bromine atom.
¹H NMR Shift (CH₂) 2.8 ppmCorresponds to the methylene (B1212753) protons of the ethyl group.
IR Frequency (C=C stretch) 1450 cm⁻¹Represents a characteristic stretching vibration of the aromatic ring.
IR Frequency (C-Cl stretch) 750 cm⁻¹Represents a characteristic stretching vibration of a carbon-chlorine bond.

DFT is a powerful tool for exploring the reactivity of a molecule by mapping out the potential energy surface of a chemical reaction.

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static, optimized molecular structures (often in the gas phase at 0 K), Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, intermolecular interactions, and solvent effects.

For this compound, an MD simulation could be used to study its conformational flexibility, particularly the rotation of the ethyl group. In a condensed phase (e.g., dissolved in a solvent or in a liquid state), MD simulations would reveal how the molecule interacts with its neighbors, providing information about its solvation properties and its behavior in a realistic chemical environment.

Conformational Dynamics of the Ethylbenzene (B125841) Moiety

The conformational flexibility of this compound is primarily dictated by the rotation of the ethyl group relative to the plane of the benzene ring. This rotation is not entirely free and is influenced by the steric and electronic effects of the adjacent halogen substituents.

Rotational Barriers and Preferred Conformers:

In unsubstituted ethylbenzene, the most stable conformation is one where the ethyl group's C-C bond is perpendicular to the plane of the aromatic ring. This arrangement minimizes steric hindrance between the methyl group and the ortho hydrogens of the benzene ring. The barrier to rotation around the C(aryl)-C(alkyl) bond in ethylbenzene is relatively low, on the order of 1-2 kcal/mol.

For this compound, the presence of bulky chlorine and bromine atoms ortho and meta to the ethyl group significantly influences its rotational profile. The chlorine atom at the 4-position is not expected to have a major direct steric impact on the ethyl group's rotation. However, the bromine atom at the 2-position and the chlorine atom at the 3-position create a more sterically hindered environment.

Computational studies on similar polysubstituted benzenes suggest that the rotational barrier of the ethyl group would be higher than in unsubstituted ethylbenzene. The preferred conformation is likely to be a staggered arrangement that minimizes the steric repulsion between the methyl group of the ethyl substituent and the adjacent halogen atoms. Two primary low-energy conformations can be postulated, with the methyl group pointing away from the bulky bromine and chlorine atoms. The energy difference between these conformers is expected to be small, leading to a dynamic equilibrium at room temperature.

Impact of Substituents on Flexibility:

The electron-withdrawing nature of the bromine and chlorine atoms can also subtly influence the electronic environment of the benzene ring and the C(aryl)-C(alkyl) bond. libretexts.org While the primary effect of the ortho and meta halogens is steric, their inductive electron withdrawal can slightly alter the bond length and rotational barrier. However, without specific computational data for this compound, these electronic effects are considered secondary to the dominant steric interactions in determining the conformational dynamics.

A summary of expected rotational energy barriers for the ethyl group in related compounds is presented in the table below.

CompoundSubstituentsExpected Rotational Barrier (kcal/mol)Notes
EthylbenzeneNone~1.2The ethyl group is perpendicular to the ring in the most stable conformation.
1-Bromo-2-ethylbenzeneOrtho-bromo> 2.0Increased barrier due to steric hindrance from the ortho bromine atom.
1-Chloro-2-ethylbenzeneOrtho-chloro> 2.0Similar to the bromo-substituted analog, with a slightly smaller steric effect.
This compound Ortho-bromo, meta-chloro > 3.0 (Estimated) The combined steric hindrance from the ortho and meta substituents is expected to significantly increase the rotational barrier compared to monosubstituted ethylbenzenes.

Intermolecular Interactions and Solvent Effects

The nature and strength of intermolecular interactions are crucial for understanding the physical properties and chemical behavior of this compound in condensed phases. The presence of halogen atoms and the aromatic ring gives rise to several key non-covalent interactions.

Halogen Bonding and π-Stacking:

One of the most significant intermolecular interactions for this compound is expected to be halogen bonding. chemistryviews.org Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophile (a Lewis base). In the case of this compound, both the bromine and chlorine atoms can participate in halogen bonding, with the bromine atom expected to form stronger interactions due to its greater polarizability. The electron-withdrawing nature of the benzene ring enhances the electrophilic character of the halogen atoms.

Furthermore, the aromatic ring itself can engage in π-stacking interactions. These interactions, driven by a combination of van der Waals forces and electrostatic interactions, can lead to the formation of stacked arrangements of the benzene rings in the solid state or in concentrated solutions. The presence of electron-withdrawing halogens can influence the quadrupole moment of the aromatic ring, potentially affecting the geometry and strength of these π-stacking interactions.

Solvent Effects on Conformation and Energy:

The conformation and energy of this compound can be influenced by the solvent environment. nih.govresearchgate.net In non-polar solvents, intramolecular and intermolecular van der Waals interactions will be dominant. In more polar solvents, dipole-dipole interactions between the polar C-X bonds (where X is Br or Cl) and the solvent molecules will become more significant.

Interaction TypeDescriptionExpected Significance for this compound
Halogen BondingInteraction between the electrophilic region of a halogen atom and a nucleophile.High, particularly with the bromine atom.
π-StackingNon-covalent interaction between aromatic rings.Moderate, influenced by the halogen substituents.
Dipole-Dipole InteractionsElectrostatic interactions between polar C-X bonds.Moderate, significant in polar solvents.
Van der Waals ForcesDispersive forces present in all molecules.High, contributes significantly to overall intermolecular attraction.

Quantitative Structure-Activity Relationships (QSAR) for Chemical Reactivity (Excluding biological/clinical activity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its activity, in this case, its chemical reactivity. For substituted benzenes, QSAR models are often used to predict the rates and outcomes of electrophilic aromatic substitution reactions.

The reactivity of the benzene ring in this compound towards electrophiles is influenced by the combined electronic and steric effects of the three substituents. The ethyl group is an activating group, meaning it increases the electron density of the ring and generally directs incoming electrophiles to the ortho and para positions. Conversely, the bromine and chlorine atoms are deactivating groups due to their inductive electron-withdrawing effect, which outweighs their resonance electron-donating effect. libretexts.org Halogens are also ortho, para-directors.

In a polysubstituted benzene like this compound, the directing effects of the substituents must be considered in concert. libretexts.orglibretexts.orgopenstax.orglibretexts.org The ethyl group at position 3 would direct incoming electrophiles to positions 2, 4, and 6. The bromine at position 2 would direct to positions 3 and 5. The chlorine at position 1 would direct to positions 2 and 6, and the chlorine at position 4 would direct to positions 3 and 5. The available positions for substitution are positions 5 and 6.

A QSAR model for the chemical reactivity of this compound would likely incorporate descriptors that quantify these electronic and steric effects. Such descriptors could include:

Hammett constants (σ): These values quantify the electronic effect (both inductive and resonance) of a substituent on the reactivity of a benzene ring.

Steric parameters (e.g., Taft's Es): These parameters quantify the steric bulk of a substituent.

Computational descriptors: These can include calculated properties such as atomic charges, dipole moments, and molecular orbital energies (e.g., HOMO and LUMO energies).

SubstituentElectronic EffectDirecting Effect
-CH2CH3 (Ethyl)ActivatingOrtho, Para
-Br (Bromo)DeactivatingOrtho, Para
-Cl (Chloro)DeactivatingOrtho, Para

Specialized Applications and Derivative Synthesis

Role as an Advanced Synthetic Building Block in Organic Synthesis

2-Bromo-1,4-dichloro-3-ethylbenzene serves as a highly functionalized aromatic building block in organic synthesis. The presence of three distinct halogen atoms at specific positions, coupled with an activating ethyl group, offers multiple reaction pathways. The bromine atom, being the most reactive of the halogens in many coupling reactions, can be selectively targeted for transformations such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds, leading to the construction of more complex molecular architectures.

The chlorine atoms, while less reactive than bromine, can also participate in nucleophilic aromatic substitution reactions under more forcing conditions or through catalyst activation. This differential reactivity of the halogens is a key feature that allows for a stepwise and controlled elaboration of the benzene (B151609) core. The ethyl group, being an ortho, para-director, influences the regioselectivity of further electrophilic aromatic substitution reactions, should they be employed.

While specific documented syntheses starting from this compound are not widely available in public literature, its structural analog, 2-Bromo-1,4-dichlorobenzene (B150605), is utilized in the synthesis of various complex molecules. sigmaaldrich.com For instance, it is a precursor for creating substituted phenyl ethers and other di- and tri-substituted benzene derivatives which are important intermediates in medicinal chemistry and material science. It can be inferred that this compound would offer similar, if not more nuanced, synthetic possibilities due to the additional ethyl substituent.

Precursor for Functional Materials

The unique substitution pattern of this compound makes it a potential precursor for a variety of functional materials.

Polymer Chemistry (e.g., as a monomer for specialized polymers)

Although direct evidence of this compound being used as a monomer is scarce, its structure is conducive to the formation of specialized polymers. The bromo and chloro substituents can act as leaving groups in polycondensation reactions, such as Suzuki or Stille polycondensations, to form conjugated polymers. These types of polymers are of significant interest for their electronic and photophysical properties. The ethyl group can enhance the solubility of the resulting polymers in organic solvents, which is a crucial factor for their processability into thin films for electronic devices.

Optoelectronic Materials and Dyes (Chemical utility only)

The core structure of this compound can be elaborated into molecules with interesting optoelectronic properties. Through cross-coupling reactions at the bromine position, various chromophoric units can be attached to the dichlorobenzene core. The resulting molecules could find applications as dyes or as components in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The electron-withdrawing nature of the chlorine atoms can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the derived molecules, which is a key parameter for their performance in optoelectronic devices.

Intermediates in Agrochemical Synthesis (Chemical utility only)

There is evidence suggesting the use of derivatives of this compound as intermediates in the synthesis of agrochemicals. A patent describes the synthesis of 1-bromo-2-(2′,2′,2′-trichloroethyl)-5-chloro-3-ethylbenzene from 2-bromo-4-chloro-6-ethylaniline. google.com This resulting molecule is a close structural relative of this compound and is highlighted as an intermediate for preparing phenylacetic acids, which are important precursors for agrochemicals. google.com This suggests that this compound itself could be a valuable intermediate in the synthesis of novel pesticides and herbicides. The specific combination of halogen and alkyl substituents can be crucial for the biological activity and selectivity of the final agrochemical product.

Development of Advanced Catalysts or Ligands from Derivatives

The structure of this compound is suitable for the synthesis of specialized ligands for catalysis. By replacing the bromine atom with a phosphine (B1218219), amine, or other coordinating group, it is possible to create a range of mono- or bidentate ligands. The electronic properties of these ligands can be fine-tuned by the presence of the two chlorine atoms and the ethyl group. These ligands could then be used to form metal complexes that can act as catalysts for a variety of organic transformations, including cross-coupling reactions, hydrogenations, and polymerizations. The steric bulk provided by the ethyl group and the chlorine atoms can also influence the selectivity of the catalytic reactions.

Applications in Analytical Chemistry (e.g., as a standard or reagent)

Due to its well-defined chemical structure and specific mass spectrum, this compound can be used as a reference standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) for the identification and quantification of halogenated aromatic compounds in environmental or industrial samples. Its distinct isotopic pattern, due to the presence of bromine and chlorine, would make it easily identifiable. While there is no widespread, documented use as a standard analytical reagent, its stable and predictable nature makes it a suitable candidate for such applications.

Environmental Transformation and Degradation Mechanisms if Relevant to Academic Study of Chemical Pathways

Abiotic Degradation Pathways (e.g., hydrolysis, photolysis, redox reactions)

No published studies were found that specifically investigate the abiotic degradation of 2-Bromo-1,4-dichloro-3-ethylbenzene. Therefore, no data on its hydrolysis, photolysis, or redox reaction rates and pathways are available.

Biotransformation Mechanisms by Microorganisms (focus on chemical fate, not ecotoxicity)

There is no available research on the biotransformation of this compound by microorganisms. The specific metabolic pathways, the types of microorganisms capable of its degradation, and the resulting metabolites have not been documented.

Factors Influencing Environmental Persistence and Transformation Rates

Without specific studies on this compound, the factors influencing its environmental persistence and transformation rates can only be generalized from principles of environmental chemistry. However, specific data on how factors such as pH, temperature, microbial populations, and the presence of other substances affect the degradation of this particular compound are not available in the current scientific literature.

Future Research Perspectives and Emerging Areas

Integration with Artificial Intelligence and Machine Learning in Chemical Design and Synthesis

The paradigm of chemical synthesis is being transformed by artificial intelligence (AI) and machine learning (ML). dntb.gov.ua These technologies are moving beyond simple data analysis to become integral tools in predictive chemistry and synthetic route planning. whiterose.ac.uk For a molecule like 2-Bromo-1,4-dichloro-3-ethylbenzene, AI and ML can play a pivotal role in accelerating its use in novel applications.

AI algorithms can analyze vast datasets of chemical reactions to predict the outcomes of transformations involving polysubstituted benzenes. researchgate.net This is particularly valuable for complex starting materials where multiple reactive sites could lead to a variety of products. For instance, ML models can be trained to predict reaction yields and identify optimal conditions for cross-coupling reactions at the bromine site while leaving the chloro-substituents intact, or vice-versa. researchgate.neted.ac.uk This predictive power saves significant time and resources compared to traditional, trial-and-error experimentation. researchgate.net

Furthermore, AI is reshaping molecular design. researchgate.net Generative models can propose novel derivatives of this compound tailored for specific applications, such as organic electronics or pharmaceuticals. By inputting desired electronic or steric properties, these models can suggest modifications to the core structure, which can then be synthesized. The integration of AI with automated synthesis platforms represents a frontier where a data-driven approach can rapidly iterate through design-synthesis-test cycles, significantly speeding up the discovery of new materials and molecules. whiterose.ac.uk

Table 1: Applications of AI/ML in the Synthesis of Substituted Benzenes

AI/ML ApplicationDescriptionRelevance to this compound
Reaction Outcome Prediction Algorithms predict the products, yields, and optimal conditions for chemical reactions based on reactants and catalysts. researchgate.netPredicts regioselectivity in cross-coupling or substitution reactions, optimizing conditions to target the bromo- vs. chloro-substituents.
Retrosynthesis Planning AI tools propose synthetic pathways to a target molecule by working backward from the final product. whiterose.ac.ukSuggests efficient multi-step routes to complex molecules starting from this compound.
Catalyst Discovery Machine learning models screen virtual libraries of potential catalysts to identify the most effective ones for a specific transformation. researchgate.netIdentifies novel, more efficient, or selective catalysts for functionalizing the C-Br or C-Cl bonds.
New Molecule Generation Generative algorithms design novel molecules with desired properties (e.g., electronic, biological). researchgate.netProposes new derivatives for applications in materials science or medicinal chemistry based on the core scaffold.

Exploration of Novel Reaction Catalysis and Activation Modes

Modern synthetic chemistry is increasingly moving towards more sustainable and efficient methods, with electrochemistry and photoredox catalysis emerging as powerful alternatives to traditional thermal reactions. researchgate.net These techniques provide access to high-energy radical intermediates under exceptionally mild conditions, enabling new types of bond formations. researchgate.net

Electrochemistry utilizes an electric current to drive redox reactions. In the context of this compound, anodic oxidation or cathodic reduction could be used to selectively activate one of the C-X (carbon-halogen) bonds, generating radical intermediates for subsequent coupling reactions. mt.com A key advantage of electrosynthesis is the physical separation of oxidation and reduction half-reactions at the anode and cathode, respectively, which can prevent undesired side reactions. semanticscholar.org

Photoredox catalysis , conversely, uses visible light to excite a photocatalyst, which then initiates a single-electron transfer (SET) process with the substrate. This method can generate radicals in solution at very low concentrations, which can be advantageous for certain transformations. For a molecule like this compound, a photoredox cycle could initiate selective C-Br bond cleavage and functionalization, offering a green alternative to traditional palladium-catalyzed cross-couplings. Both electrochemistry and photoredox catalysis operate through one-electron mechanisms, opening up reaction pathways that are inaccessible through conventional two-electron ionic chemistry. researchgate.net

Development of Advanced Analytical Platforms for In-Situ Monitoring of Reactions

To fully optimize and control the complex reactions involving this compound, the development of advanced analytical platforms for real-time, in-situ monitoring is crucial. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. researchgate.net

Techniques such as Mid-infrared (MIR) and Raman spectroscopy are powerful PAT tools for monitoring chemical reactions as they happen. acs.org By inserting a probe directly into the reaction vessel, chemists can track the concentration of reactants, intermediates, and products in real time. acs.org This is particularly useful for organometallic reactions, such as Grignard reagent formation or subsequent cross-coupling, where reactive intermediates are often transient and sensitive to air and moisture. mt.comyoutube.com

For example, in a reaction where this compound is converted to a Grignard reagent, in-situ FTIR could monitor the disappearance of the starting material and the appearance of the organometallic intermediate. This real-time data allows for precise determination of reaction endpoints, identification of potential side reactions, and rapid optimization of process parameters like temperature and addition rates, leading to improved yield, purity, and process safety. researchgate.netacs.org Other PAT tools applicable to this system include on-line UPLC-MS and flow NMR, especially when reactions are conducted in continuous flow setups. rsc.org

Expanding the Scope of Derivatization for Advanced Materials Science

The polyhalogenated and asymmetrically substituted nature of this compound makes it an intriguing starting point for the synthesis of advanced materials. The differential reactivity of the C-Br versus C-Cl bonds allows for sequential, site-selective functionalization, paving the way for a wide range of derivatives.

One promising area is the synthesis of liquid crystals . The rigid benzene (B151609) core is a common feature in liquid crystalline molecules, and by introducing different functional groups through cross-coupling reactions, it is possible to create molecules with the specific shape anisotropy required for mesophase formation. whiterose.ac.uksemanticscholar.org Halogenated compounds, in particular, have been used to design liquid crystals with specific properties. whiterose.ac.uk

Another key application is in the field of organic electronics . Polycyclic aromatic hydrocarbons (PAHs), which can be built up from smaller halogenated precursors, are foundational materials for organic semiconductors. researchgate.netmanchester.ac.uk Sequential coupling reactions starting from this compound could be employed to construct larger, planar, or specifically twisted π-conjugated systems. rsc.org Bromo-functionalized PAHs are particularly useful as building blocks for donor-acceptor materials used in applications like thermally activated delayed fluorescence (TADF) emitters for OLEDs. ed.ac.uk The ethyl group could also be used to tune solubility and solid-state packing, which are critical parameters for device performance.

Table 2: Potential Material Science Derivatives from this compound

Material ClassSynthetic StrategyPotential Application
Liquid Crystals Sequential Suzuki or Sonogashira coupling to attach mesogenic units at the bromo and chloro positions.Displays, sensors, optical switches.
Organic Semiconductors Annulative π-extension reactions (e.g., Scholl reaction) or iterative cross-couplings to build larger PAHs. researchgate.netOrganic field-effect transistors (OFETs), organic photovoltaics (OPVs).
Functional Polymers Polymerization via cross-coupling reactions (e.g., Suzuki polycondensation).Conductive polymers, materials for chemical sensing.
TADF Emitters Coupling of electron-donating groups to the core, which acts as an acceptor unit. ed.ac.ukHigh-efficiency organic light-emitting diodes (OLEDs).

Deepening Mechanistic Understanding through Advanced Computational Techniques

While experimental work provides invaluable data, advanced computational techniques offer a complementary and increasingly predictive approach to understanding chemical reactivity. Density Functional Theory (DFT) calculations can be used to model the geometric and electronic structure of this compound and its derivatives. researchgate.net

Such studies can provide deep insights into reaction mechanisms. For instance, DFT can be used to calculate the activation energies for different reaction pathways, explaining the observed regioselectivity in substitution or coupling reactions. It can elucidate the structure of transition states and reactive intermediates, which are often difficult or impossible to observe experimentally. researchgate.net

Furthermore, computational methods can predict key molecular properties relevant to materials science. Natural Bond Orbital (NBO) analysis can reveal information about charge distribution and intermolecular interactions, while Time-Dependent DFT (TD-DFT) can predict optical properties like absorption and emission spectra, guiding the design of new dyes or electronic materials. google.com Molecular dynamics simulations can be used to understand how derivatives of this compound might behave in condensed phases, such as how they pack in a crystal lattice or self-assemble into thin films, which is critical for applications in electronics and materials science. researchgate.net

Q & A

Q. What are the standard synthetic routes for 2-Bromo-1,4-dichloro-3-ethylbenzene, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis typically involves sequential halogenation and alkylation. For example, ethylation via Friedel-Crafts alkylation using ethyl chloride/AlCl₃, followed by bromination (e.g., Br₂/FeBr₃) and chlorination (Cl₂/FeCl₃). Regioselectivity is influenced by directing effects: the ethyl group (meta-directing) and halogens (ortho/para-directing). Optimization includes temperature control (e.g., 0–5°C for bromination to minimize side reactions) and stoichiometric adjustments to favor mono-halogenation. Purity can be monitored via GC (≥95.0% as per industrial standards ).

Q. Which analytical techniques are most effective for verifying the purity and structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions via splitting patterns and chemical shifts (e.g., deshielded protons near halogens).
  • Gas Chromatography (GC) : Determines purity (>95.0% as in catalog standards ).
  • X-ray Crystallography : Resolves molecular geometry using SHELX software for refinement .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., M⁺ peak at m/z 259.9 for C₈H₇BrCl₂).

Advanced Questions

Q. How does the steric effect of the ethyl group influence the regioselectivity of halogenation in this compound synthesis?

  • Methodological Answer : The ethyl group’s steric bulk at the 3-position limits halogenation to the less hindered 1- and 4-positions. Computational modeling (DFT) predicts electron density distribution, while X-ray data (via SHELX ) validates substituent positions. For example, in analogous compounds like 1-Bromo-2,5-dichloro-3-fluorobenzene, steric hindrance reduces para-substitution efficiency by ~20% compared to meta-substituted derivatives .

Q. What strategies can resolve contradictions in spectroscopic data when synthesizing this compound derivatives?

  • Methodological Answer :
  • Cross-Validation : Compare NMR data with computational predictions (e.g., PubChem’s Shift NMR ).
  • Crystallographic Refinement : Use SHELXL to resolve ambiguities in bond lengths/angles .
  • Isotopic Labeling : Deuterated analogs (e.g., 99 atom% D in related compounds ) clarify signal assignments in overlapping spectra.

Q. How can computational chemistry aid in predicting the reactivity and stability of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates thermodynamic stability (e.g., Gibbs free energy of formation) and reaction pathways. For instance, PubChem’s data on 3-(4-Bromophenyl)-2-chloro-1-propene shows halogen bond dissociation energies (Br: ~65 kcal/mol, Cl: ~81 kcal/mol), guiding predictions for substitution reactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.